Product packaging for 6-((2-(Bis(pyridin-2-ylmethyl)amino)ethyl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one(Cat. No.:CAS No. 321859-11-4)

6-((2-(Bis(pyridin-2-ylmethyl)amino)ethyl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

Cat. No.: B1257135
CAS No.: 321859-11-4
M. Wt: 572.6 g/mol
InChI Key: IJNFGJFEJQCIIT-UHFFFAOYSA-N
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Description

Significance of Intracellular and Extracellular Zinc Ion Signaling in Biological Processes

Once considered a static component of enzymes and structural proteins, zinc is now recognized as a dynamic signaling ion, much like calcium. nih.govresearchgate.net Both within cells (intracellularly) and in the spaces between them (extracellularly), fluctuations in zinc concentration serve as vital signals that regulate a multitude of physiological events. nih.govbohrium.com

Intracellularly, these "zinc signals" are crucial for processes such as gene expression, enzymatic regulation, and apoptosis (programmed cell death). nih.gov Extracellular stimuli can trigger the release of zinc from internal stores like the endoplasmic reticulum, creating a transient increase in free zinc levels known as a "zinc wave." nih.gov This wave can then influence various signaling cascades within the cell. nih.gov

Extracellular zinc also plays a key role, particularly in the brain. In certain neurons, zinc is stored in synaptic vesicles and released during neuronal activity, where it can modulate the function of neurotransmitter receptors. nih.gov This extracellular signaling is vital for communication between cells and impacts processes like learning and memory. researchgate.net The dual role of zinc as both an intracellular second messenger and an extracellular signaling molecule underscores the importance of tools that can accurately detect its presence and dynamics. nih.govresearchgate.net

Evolution of Fluorescent Indicators for Zinc Ion Detection

The journey to develop reliable zinc sensors began in the late 1980s. cumbria.ac.uk Early efforts often utilized probes originally designed for calcium detection, such as Fura-2, which also showed sensitivity to zinc. nih.govthermofisher.com However, these initial probes often lacked specificity, reacting to other biologically abundant ions like calcium (Ca²⁺) and magnesium (Mg²⁺), which could interfere with accurate zinc measurement. nih.govnih.gov

The first generation of dedicated zinc probes included quinoline-based compounds like TSQ (6-methoxy-(8-p-toluenesulphonamido) quinoline) and its derivatives, the Zinquin series. researchgate.net While useful, these probes required ultraviolet (UV) light for excitation, which can be damaging to living cells and cause background autofluorescence. nih.gov

The next major advancement came with the development of sensors based on the fluorescein (B123965) fluorophore. researchgate.netresearchgate.net These probes, including the FluoZin and Zinpyr (ZP) families, offered the significant advantage of being excitable by visible light, which is less phototoxic and minimizes cellular autofluorescence. nih.govresearchgate.net This innovation paved the way for more robust and sensitive imaging in live cells. It was in this context that the ZnAF (Zinc-binding Agent from Fluorescein) family of probes, including ZnAF-2, was developed, representing a key milestone in the field. researchgate.net

Overview of ZnAF-2 as a Seminal Fluorescein-Based Zinc Sensor

ZnAF-2 is a highly sensitive and selective fluorescent probe designed specifically for the detection of zinc ions. goryochemical.com It belongs to the family of "turn-on" sensors, meaning its fluorescence is very low in the absence of zinc and increases significantly upon binding the ion. acs.org This large dynamic range allows for the clear detection of changes in zinc concentration. researchgate.net

The molecular structure of ZnAF-2 is based on a fluorescein platform, which provides its favorable spectroscopic properties in the visible light range. nih.govacs.org Attached to the fluorescein core is a zinc-specific chelator, a molecule designed to bind zinc ions with high affinity and selectivity. goryochemical.com This design ensures that the probe does not significantly fluoresce in the presence of other common biological cations such as Ca²⁺ and Mg²⁺. nih.govacs.org

The mechanism of fluorescence enhancement involves a process called photoinduced electron transfer (PeT). acs.orgacs.org In its free state, the zinc chelator quenches the fluorescence of the fluorescein molecule. When a zinc ion binds to the chelator, this quenching process is blocked, causing the molecule to fluoresce brightly. acs.org

ZnAF-2 is characterized by its high affinity for zinc, with a dissociation constant (Kd) in the nanomolar range, making it suitable for detecting the low baseline concentrations of free zinc found within cells. goryochemical.comacs.org For practical application in living cells, a cell-permeable version, ZnAF-2 DA (diacetate), was developed. goryochemical.comdanaher.com The diacetate groups allow the molecule to cross the cell membrane, where intracellular enzymes called esterases cleave them off, trapping the active ZnAF-2 probe inside the cell. researchgate.netgoryochemical.com This approach has enabled researchers to visualize intracellular zinc dynamics in a wide variety of biological studies. nih.govgoryochemical.com

ZnAF-2 Properties

Property Value Reference
Max Excitation (λex) 492 nm goryochemical.com
Max Emission (λem) 514 nm goryochemical.com
Dissociation Constant (Kd) for Zn²⁺ 2.7 nM goryochemical.com
Quantum Yield (Φ) with Zn²⁺ 0.39 goryochemical.com
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹ goryochemical.com

| Fold Fluorescence Increase | ~51-fold | researchgate.net |

Table of Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
Zinc Ion Zn²⁺
Calcium Ion Ca²⁺
Magnesium Ion Mg²⁺
6-methoxy-(8-p-toluenesulphonamido) quinoline TSQ
Fura-2
Fluorescein
ZnAF-2
ZnAF-2 diacetate ZnAF-2 DA
FluoZin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28N4O5 B1257135 6-((2-(Bis(pyridin-2-ylmethyl)amino)ethyl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one CAS No. 321859-11-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

321859-11-4

Molecular Formula

C34H28N4O5

Molecular Weight

572.6 g/mol

IUPAC Name

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)42-32-19-26(40)9-12-29(32)34(28)30-17-22(7-10-27(30)33(41)43-34)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39-40H,15-16,20-21H2

InChI Key

IJNFGJFEJQCIIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)CC7=CC=CC=N7

Synonyms

ZnAF-2

Origin of Product

United States

Photophysical and Spectroscopic Characterization of Znaf 2 and Its Analogs

Absorption and Emission Spectra of ZnAF-2 in Various Environments

The ZnAF family of sensors, including ZnAF-2, utilizes fluorescein (B123965) as their core fluorophore, which means their excitation and emission wavelengths fall within the visible spectrum. This characteristic is advantageous for biological applications as it minimizes autofluorescence and potential phototoxicity to cells fishersci.co.ukuni.luebricmall.comfishersci.com.

Specifically, the fluorinated analog, ZnAF-2F, exhibits an excitation maximum (λex) at 492 nm and an emission maximum (λem) at 517 nm in phosphate-buffered saline (PBS) in the presence of Zn²⁺ scbt.com. A notable feature across the ZnAF-F series (ZnAF-1F and ZnAF-2F) is that the emission maximum remains largely unchanged upon the addition of Zn²⁺. However, a slight bathochromic shift (2-3 nm) in the absorption maximum wavelength can be observed upon Zn²⁺ binding ebricmall.com. In the absence of Zn²⁺, ZnAF-2 itself exhibits a very low basal fluorescence ebricmall.comnih.govd-nb.info.

Fluorescence Quantum Yield Analysis of ZnAF-2 and its Derivatives

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. ZnAF-2 and its derivatives are designed to have low quantum yields in the absence of Zn²⁺, leading to minimal background fluorescence and high sensitivity upon Zn²⁺ binding.

Under physiological conditions (pH 7.4), ZnAF-2 exhibits a low quantum yield of 0.02 in the absence of Zn²⁺ ebricmall.comd-nb.info. Its fluorinated counterpart, ZnAF-2F, shows an even lower quantum yield of 0.006 under similar conditions fishersci.co.ukuni.luebricmall.comfishersci.campg.de. Upon the addition of saturating concentrations of Zn²⁺, a significant increase in fluorescence intensity is observed for these probes fishersci.co.ukuni.luebricmall.comd-nb.infofishersci.campg.de. For ZnAF-2, the fluorescence intensity can increase by as much as 51-fold at pH 7.5 ebricmall.comd-nb.infoscbt.com. The ZnAF-2F complex with Zn²⁺ demonstrates a 60-fold increase in fluorescence intensity, reaching a quantum yield of 0.24 fishersci.co.ukuni.luebricmall.comfishersci.campg.de. Similarly, ZnAF-1F, another derivative, shows a 69-fold fluorescence enhancement with a quantum yield of 0.17 when complexed with Zn²⁺ fishersci.co.ukuni.luebricmall.comfishersci.campg.de.

The following table summarizes the fluorescence quantum yields and enhancement factors for ZnAF-2 and its fluorinated derivatives:

CompoundQuantum Yield (Φ) without Zn²⁺ (pH 7.4)Quantum Yield (Φ) with Zn²⁺ (pH 7.4)Fluorescence Enhancement Factor (upon Zn²⁺ binding)Reference
ZnAF-20.02Not explicitly stated51-fold (at pH 7.5) ebricmall.comd-nb.infoscbt.com
ZnAF-1F0.0040.1769-fold fishersci.co.ukuni.luebricmall.comfishersci.campg.de
ZnAF-2F0.0060.2460-fold fishersci.co.ukuni.luebricmall.comfishersci.campg.de

Fluorescence Enhancement Mechanisms Upon Zinc(II) Binding

The "turn-on" fluorescence response of ZnAF-2 and its analogs upon binding to Zn²⁺ is primarily attributed to a photoinduced electron transfer (PeT) mechanism fishersci.co.ukuni.luebricmall.comfishersci.comnih.govfishersci.campg.deuni.luthermofisher.comabcam.com. In the absence of Zn²⁺, the fluorescence of the xanthene (fluorescein) fluorophore is quenched by an electron transfer from the electron-rich benzoic acid moiety to the xanthene moiety fishersci.co.uknih.govfishersci.ca.

When Zn²⁺ binds to the chelating group (N,N-bis(2-pyridylmethyl)ethylenediamine) attached to the benzoic acid moiety, it alters the highest occupied molecular orbital (HOMO) energy level of the benzoic acid component nih.gov. This coordination effectively prevents the photoinduced electron transfer from occurring, thereby inhibiting the quenching pathway nih.gov. As a result, the fluorescence from the xanthene fluorophore is significantly enhanced, leading to a bright "turn-on" signal nih.gov.

Time-Resolved Fluorescence Spectroscopy of ZnAF-2 Complexes

While comprehensive time-resolved fluorescence spectroscopy data, such as detailed fluorescence lifetimes, for ZnAF-2 and its complexes are not extensively detailed in the provided literature, studies have indicated that ZnAF-2 exhibits a rapid response time. For instance, in applications monitoring zinc ion release from pancreatic cells, ZnAF-2-based sensors demonstrated a rapid subsecond response time abcam.com. This rapid kinetic response is crucial for real-time monitoring of dynamic zinc concentrations in biological systems.

pH Sensitivity and Stability of ZnAF-2 Fluorescence Response

The pH sensitivity of fluorescent probes is a critical factor for their utility in biological environments, where pH can fluctuate. The fluorescence response of early ZnAFs, including ZnAF-2, is influenced by pH, particularly when complexed with Zn²⁺.

The fluorescence intensity of ZnAF-1 and ZnAF-2 complexes with Zn²⁺ decreases below pH 7.0. This reduction in fluorescence is attributed to the protonation of the phenolic hydroxyl group of the fluorescein moiety, which has a pKa value of 6.2 fishersci.co.ukuni.luebricmall.comd-nb.infofishersci.campg.descbt.comnih.govfishersci.no. Consequently, while ZnAF-2 is effective above pH 7.0, its signal can be affected under acidic conditions ebricmall.comd-nb.info. Conversely, the free bases of these ZnAF sensors show little to no significant emission enhancement upon acidification, indicating that their basal fluorescence is largely unaffected by physiological pH changes nih.govthermofisher.com.

To address the pH sensitivity issue, fluorinated analogs such as ZnAF-1F and ZnAF-2F were developed. The incorporation of electron-withdrawing fluorine atoms at the ortho position of the phenolic hydroxyl group shifts the pKa value to 4.9 fishersci.co.ukuni.luebricmall.comfishersci.campg.descbt.comnih.gov. This modification results in the Zn²⁺ complexes of ZnAF-1F and ZnAF-2F emitting stable fluorescence over a wider range of neutral and slightly acidic conditions, making them more suitable for applications where pH variations might occur fishersci.co.ukuni.luebricmall.comfishersci.campg.descbt.comnih.gov.

Mechanistic Insights into Znaf 2 Fluorescence Turn on Response

Photoinduced Electron Transfer (PeT) as the Primary Quenching Pathway in Apo-ZnAF-2

In the absence of zinc(II) ions, the apo-form of ZnAF-2 exhibits very low basal fluorescence due to an efficient photoinduced electron transfer (PeT) quenching pathway. fishersci.canih.govctdbase.org PeT is a widely accepted mechanism for fluorescence quenching in "turn-on" chemosensors, where electron transfer from an electron-rich donor moiety to an excited fluorophore (electron acceptor) competes with radiative decay, thereby diminishing the fluorescence quantum yield. nih.govwikipedia.org

For ZnAF-2, the fluorescein (B123965) fluorophore is amino-substituted at its benzoic acid moiety. fishersci.ca This amino-substituted benzoic acid moiety acts as the electron donor, while the xanthene moiety of fluorescein serves as the fluorophore and electron acceptor. fishersci.ca In the apo-state, an electron transfer occurs from the benzoic acid moiety to the xanthene moiety, leading to the quenching of fluorescence. fishersci.ca This results in significantly low quantum yields for the apo-forms of ZnAFs. For instance, ZnAF-1 and ZnAF-2 exhibit a quantum yield of merely 0.02, while related compounds like ZnAF-1F and ZnAF-2F show even lower quantum yields of 0.004 and 0.006, respectively, under physiological conditions (pH 7.4) due to this PeT mechanism. nih.govctdbase.org

Conformational Changes of ZnAF-2 Upon Zinc(II) Binding and Their Spectroscopic Implications

While the primary mechanism for ZnAF-2's fluorescence turn-on is well-understood through electronic changes, specifically the suppression of photoinduced electron transfer (PeT) upon zinc(II) coordination, explicit detailed conformational changes of ZnAF-2 itself upon zinc(II) binding are not extensively documented in the available literature. The key spectroscopic implication is the significant increase in fluorescence intensity and quantum yield, which is a direct result of the electronic alteration that abrogates the PeT quenching. fishersci.canih.govctdbase.org

The binding of Zn(II) alters the electronic landscape of the benzoic acid moiety, thereby preventing the electron transfer that quenches fluorescence in the apo-state. fishersci.ca This electronic rearrangement leads to a dramatic enhancement of the fluorescence signal from the xanthene fluorophore. fishersci.ca This change in the electronic environment is the fundamental driver of the observed spectroscopic "turn-on" response, rather than solely relying on large-scale conformational re-arrangements that might be observed in other types of fluorescent probes (e.g., those involving spirolactam ring opening). uni.lu

Table 1: Fluorescence Properties of ZnAF Family Members

CompoundQuantum Yield (Apo-form, pH 7.4)Fluorescence Enhancement (upon Zn(II) binding)
ZnAF-10.02 ctdbase.org17-fold (at pH 7.5) ctdbase.org
ZnAF-20.02 ctdbase.org51-fold (at pH 7.5) ctdbase.org
ZnAF-1F0.004 nih.govctdbase.org69-fold nih.govctdbase.org
ZnAF-2F0.006 nih.govctdbase.org60-fold nih.govctdbase.org

Coordination Chemistry of Znaf 2 with Zinc Ii Ions

Stoichiometry of ZnAF-2-Zinc(II) Complex Formation

ZnAF-2 forms a 1:1 complex with zinc(II) ions. This stoichiometry is consistently supported by experimental data, where the increase in fluorescence intensity upon zinc(II) binding aligns well with a 1:1 binding model. acs.orgadipogen.com The observation of a Hill coefficient of 1 further corroborates the formation of a single Zn2+-ZnAF complex. acs.orgsci-hub.se Upon stoichiometric (1:1) binding to Zn2+, ZnAF-2 exhibits a substantial enhancement in fluorescence intensity, with an approximate 51-fold increase. adipogen.comacs.org

Determination of Apparent Dissociation Constants (Kd) for ZnAF-2

ZnAF-2 demonstrates a high affinity for zinc(II) ions, quantified by its apparent dissociation constant (Kd). The Kd for ZnAF-2 has been determined to be 2.7 nM. acs.orgadipogen.comscispace.comresearchgate.net This measurement is typically conducted under controlled conditions, such as in 100 mM HEPES buffer at pH 7.4 and 25 °C, with an ionic strength of 0.1 (NaNO3). acs.org The nanomolar Kd value of ZnAF-2 renders it highly effective for detecting and quantifying free zinc(II) concentrations in biological environments, particularly where cytosolic free Zn2+ levels are maintained at approximately 1 nM or lower. acs.org The family of ZnAF sensors, including ZnAF-2, provides a spectrum of Kd values, enabling the monitoring of zinc concentrations across a wide range, from 10-10 M to 10-3 M. acs.orgscispace.com

Table 1: Apparent Dissociation Constants (Kd) for Select ZnAF Sensors

SensorApparent Dissociation Constant (Kd)Reference
ZnAF-10.78 nM scispace.com
ZnAF-22.7 nM acs.orgadipogen.comscispace.comresearchgate.net
ZnAF-1F2.2 nM scispace.com
ZnAF-2F5.5 nM scispace.comresearchgate.net
ZnAF-2M38 nM acs.orgscispace.com
ZnAF-2MM3.9 μM acs.orgscispace.com
ZnAF-30.79 μM acs.orgscispace.com
ZnAF-425 μM acs.orgscispace.com
ZnAF-50.60 mM acs.orgscispace.com

Selectivity of ZnAF-2 for Zinc(II) Over Other Biologically Relevant Cations (Ca2+, Mg2+, Cu2+)

A defining characteristic of ZnAF-2 is its remarkable selectivity for zinc(II) over other physiologically abundant metal ions. Research indicates that ZnAF-2 exhibits minimal fluorescence response or negligible affinity towards biologically significant cations such as calcium (Ca2+), magnesium (Mg2+), sodium (Na+), and potassium (K+), even when present at millimolar concentrations. acs.orgadipogen.comacs.orgnih.gov This high degree of selectivity is largely attributed to the specific design of its chelating moiety, N,N-bis(2-pyridylmethyl)ethylenediamine, which is structurally derived from TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), a known selective chelator for Zn2+ over Ca2+ or Mg2+. acs.org While ZnAF-2 demonstrates high specificity for Zn2+ with minimal interference from Ca2+ and Mg2+, it is noted that some related fluorescein-based sensors, such as Zinpyr, can experience fluorescence quenching in the presence of other first-row transition metal ions, including copper (Cu2+). ucsd.edu However, for ZnAF-2 itself, studies show very low relative fluorescence intensity when exposed to 1 µM concentrations of various metals, including Cu2+, indicating no significant positive fluorescence response. acs.org

Kinetics of Zinc(II) Binding and Dissociation with ZnAF-2

The kinetics of zinc(II) binding and dissociation with ZnAF-2 are characterized by rapid responses, which are crucial for the accurate detection of dynamic changes in zinc concentrations within living biological systems. ZnAF-2 and its derivative sensors are capable of detecting zinc(II) within 100 milliseconds. acs.orgacs.org This swift binding is vital for monitoring transient fluctuations of labile zinc in cellular environments. Although explicit on-rate (kon) and off-rate (koff) constants for ZnAF-2 are not universally detailed, the general efficacy of ZnAFs in rapidly detecting cellular Zn2+ changes implies favorable kinetic properties. acs.orgnih.gov The utility of ZnAF-2 in monitoring physiological zinc changes further underscores its kinetics, which are compatible with the rapid processes occurring in biological systems. nih.govnih.gov

Advanced Methodological Approaches for Znaf 2 Study

Density Functional Theory (DFT) Calculations for Structure-Property Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate relationship between the structure of a molecule and its inherent properties. In the context of ZnAF-2, DFT calculations can offer a theoretical framework to understand its behavior both in the free state and when complexed with a zinc(II) ion.

DFT simulations are instrumental in examining the impact of Zn(II) binding on the absorption spectra of fluorescent sensors. kfupm.edu.sa Such calculations can predict the geometries of both the ligand and its metal complexes, providing valuable data on bond lengths, and angles. For other zinc sensors, DFT has been successfully used to study their binding with Zn(II), revealing thermodynamic stability upon complexation. kfupm.edu.sa In the absence of a zinc ion, the highest occupied molecular orbital (HOMO) electron density is often localized on the receptor part of the sensor, while the lowest unoccupied molecular orbital (LUMO) density resides on the fluorophore. kfupm.edu.sa Upon coordination with Zn(II), a significant shift in the localization of these frontier orbitals can be observed, which is fundamental to the 'turn-on' fluorescence mechanism. kfupm.edu.sa

Although direct and extensive DFT studies specifically on ZnAF-2 are not widely published, the principles from studies on similar fluorescein-based sensors can be applied. For instance, DFT calculations can help in understanding the photoinduced electron transfer (PET) process, which is a common quenching mechanism in fluorescent probes. nih.gov In its free form, the fluorescence of ZnAF-2 is quenched due to PET from the zinc-binding moiety to the fluorescein (B123965) fluorophore. Upon binding with Zn(II), this PET process is inhibited, leading to a significant enhancement in fluorescence. DFT can model the electronic structures of the ground and excited states to rationalize this phenomenon.

Key parameters that can be derived from DFT calculations for ZnAF-2 would include:

Optimized Geometries: Predicting the three-dimensional structures of both free ZnAF-2 and its Zn(II) complex.

Electronic Properties: Calculating the HOMO-LUMO energy gap to understand the electronic transitions and the effect of zinc binding.

Vibrational Frequencies: Simulating the infrared spectrum to aid in the experimental characterization of the molecule.

Thermodynamic Parameters: Estimating the binding energy between ZnAF-2 and Zn(II) to quantify the stability of the complex.

These theoretical insights are invaluable for the rational design of new and improved fluorescent zinc sensors with tailored properties. nih.gov

Molecular Dynamics Simulations of ZnAF-2 and its Zinc(II) Complexes

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules and their interactions over time. For ZnAF-2 and its zinc(II) complex, MD simulations can provide crucial information about their conformational flexibility, solvation effects, and the dynamics of the binding process.

While specific MD simulation studies on ZnAF-2 are not extensively documented in the literature, the methodology has been widely applied to study other zinc-containing systems and fluorescent probes. These simulations can model the behavior of the sensor in a solvent environment, typically water, which is essential for understanding its properties under physiological conditions.

Potential applications of MD simulations in the study of ZnAF-2 include:

Conformational Analysis: Exploring the different conformations that the flexible ethylenediamine (B42938) linker of ZnAF-2 can adopt, both in its free and bound states.

Solvation Structure: Investigating the arrangement of water molecules around the ZnAF-2 molecule and its zinc complex, which can influence its photophysical properties.

Binding Dynamics: Simulating the process of Zn(II) binding to the ZnAF-2 chelating unit to understand the mechanism and kinetics of complex formation.

Structural Stability: Assessing the stability of the ZnAF-2-Zn(II) complex over time by monitoring key structural parameters such as bond lengths and coordination geometry.

The development of accurate force fields for zinc ions is a critical aspect of performing reliable MD simulations. Different models exist to represent zinc ions, each with its own advantages and limitations in preserving the structural integrity of the coordination sphere.

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, NMR) for Characterization

A suite of advanced spectroscopic techniques is indispensable for the thorough characterization of ZnAF-2 and for probing its interaction with zinc(II) ions. These experimental methods provide detailed information about the electronic structure, molecular framework, and the changes that occur upon metal ion binding.

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique used to study the electronic transitions in molecules. For ZnAF-2, UV-Vis spectroscopy reveals characteristic absorption bands. Upon binding to Zn(II), significant changes in the absorption spectrum are typically observed, indicating the formation of the complex. Titration experiments, where the concentration of Zn(II) is systematically varied, allow for the determination of the binding stoichiometry and the dissociation constant (Kd) of the complex. The stability of zinc complexes under physiological conditions can also be monitored using UV-Vis spectroscopy. nih.gov

Fluorescence Spectroscopy is central to characterizing the function of ZnAF-2 as a fluorescent sensor. In its free form, ZnAF-2 exhibits very low fluorescence. researchgate.net The addition of Zn(II) leads to a substantial increase in fluorescence intensity, a phenomenon known as a 'turn-on' response. nih.gov This fluorescence enhancement is a direct measure of the concentration of available zinc ions. Key photophysical properties of ZnAF-2 and its derivatives have been determined using fluorescence spectroscopy. acs.org

PropertyZnAF-2
Excitation Wavelength (λex) ~492 nm
Emission Wavelength (λem) ~514 nm
Dissociation Constant (Kd) 2.7 nM
Fluorescence Enhancement ~51-fold

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the ZnAF-2 molecule, confirming its molecular structure. NMR titration experiments, where Zn(II) is added to a solution of ZnAF-2, can be used to identify the specific atoms involved in the coordination of the zinc ion by observing changes in their chemical shifts. researchgate.net While obtaining direct NMR data for the zinc ion itself (using the 67Zn isotope) is challenging due to its quadrupolar nature, NMR remains crucial for characterizing the ligand's structure and its interaction with the metal. researchgate.net

Applications of Znaf 2 in Biological Research Models

Monitoring Synaptic Zinc(II) Dynamics in Hippocampal Slices

ZnAF-2 has been instrumental in studying the spatiotemporal dynamics of zinc(II) in rat hippocampal slices, particularly in the context of synaptic activity nih.govphysiology.org. Zinc is abundant in the synaptic terminals of hippocampal mossy fibers and is co-released with neurotransmitters upon neuronal excitation nih.govroyalsocietypublishing.orgpnas.org.

Visualization of Synaptically Released Zinc(II)

ZnAF-2 enables the visualization of synaptically released zinc(II) in response to stimuli such as high-potassium-induced depolarization or high-frequency electrical stimulation acs.orgnih.govnih.gov. When applied to hippocampal slices, ZnAF-2 exhibits a large fluorescence increase upon the addition of potassium ions, indicating an increase in extracellular Zn²⁺ concentration acs.org. This fluorescence increase can be attenuated by extracellular Zn²⁺ chelators like CaEDTA, confirming that the signal is indeed due to released zinc(II) acs.org.

In studies using ZnAF-2, the concentration of extracellular Zn²⁺ was observed to elevate immediately in the stratum lucidum following high-frequency stimulation of mossy fibers, with a subsequent milder increase in the adjacent stratum radiatum nih.gov. This increase was found to be activity-dependent, suggesting that Zn²⁺ is released from mossy fiber synaptic terminals nih.gov.

Regional Distribution Analysis of Zinc(II) in Neural Tissues

While ZnAF-2 is highly sensitive, its high affinity (Kd = 2.7 nM) can lead to saturation at relatively low zinc concentrations, which may limit its ability to distinguish regional differences in high zinc concentration areas acs.orgnih.gov. In hippocampal slices, ZnAF-2 showed similar levels of fluorescence increase across the dentate gyrus (DG), CA3, and CA1 regions, making them indistinguishable in terms of released Zn²⁺ concentration acs.orgnih.gov.

However, when used in combination with other ZnAF family members that possess lower affinities (e.g., ZnAF-3 with Kd = 0.79 µM), it was possible to demonstrate that a higher Zn²⁺ concentration is released in the dentate gyrus compared to CA3 or CA1 acs.orgnih.gov. This highlights the importance of using a combination of ZnAF sensors with varying affinities for comprehensive regional distribution analysis of zinc(II) acs.orgnih.gov.

Assessment of Intracellular Zinc(II) Levels in Cultured Cells

ZnAF-2, particularly its membrane-permeable derivative ZnAF-2 DA, is widely used for assessing intracellular zinc(II) levels in various cultured cell types researchgate.netacs.orgjst.go.jpnih.govphysiology.org. The probe's specificity for Zn²⁺ and minimal interference from other physiological cations like Ca²⁺ and Mg²⁺ make it suitable for this application researchgate.netacs.org.

Researchers have utilized ZnAF-2 DA to measure changes in intracellular labile zinc levels in cells such as HepG2 human hepatoma cells and HCT116 cells jst.go.jpmdpi.com. For instance, studies have shown that treatment with certain compounds can lead to a significant increase in the fluorescence intensity of ZnAF-2 DA, indicating an elevation in intracellular labile zinc levels jst.go.jpmdpi.com. Quantitative analysis of ZnAF-2 DA-stained cells has revealed proportional increases in intracellular zinc absorption in response to specific treatments mdpi.com.

Real-Time Tracking of Zinc(II) Release from Specific Cell Types (e.g., Pancreatic Cells)

ZnAF-2 has been adapted for real-time tracking of zinc(II) release from specific cell types, notably pancreatic β-cells researchgate.netnih.govresearchgate.net. Pancreatic β-cells store high concentrations of zinc(II) within their secretory granules, often coordinated with insulin (B600854), and co-release zinc(II) with insulin upon stimulation researchgate.netnih.govgoogle.com.

To monitor this release, ZnAF-2 has been modified, for example, by conjugating it to activated glass slides, allowing for the growth of pancreatic cells directly on the zinc-sensing surface researchgate.net. These sensors effectively respond to the release of zinc ions from glucose-stimulated pancreatic cells at nanomolar levels, demonstrating high selectivity and rapid subsecond response times researchgate.net. This application provides a valuable tool for understanding the dynamics of insulin secretion by monitoring the co-released zinc(II) nih.gov.

Investigating Zinc(II) Influx Mechanisms in Cellular Contexts

ZnAF-2 and its derivatives are employed to investigate the mechanisms of zinc(II) influx in cellular contexts physiology.orgnih.govphysiology.orgbiorxiv.org. By monitoring changes in intracellular Zn²⁺ fluorescence, researchers can deduce the pathways and factors influencing zinc uptake.

For example, studies have used ZnAF-2F (a fluorinated derivative of ZnAF-2) to determine intracellular free Zn²⁺ levels in cultured cortical neurons when exposed to increased Zn²⁺ concentrations, with or without ionophores or chelators physiology.org. This allows for the study of how neurons maintain zinc homeostasis and the role of various transporters and buffering proteins in regulating intracellular zinc signals physiology.orgresearchgate.net. ZnAF-2 DA has also been used to assess zinc influx in the context of zinc deficiency, showing that cells cultured in low-zinc media exhibit significantly greater zinc import biorxiv.org.

Application of Membrane-Permeable Derivatives (ZnAF-2 DA) for Intracellular Probing

ZnAF-2 DA (diacetate) is a crucial membrane-permeable derivative of ZnAF-2, specifically designed for intracellular probing of zinc(II) researchgate.netacs.orgphysiology.orgjst.go.jpnih.govphysiology.orgabcam.comcenmed.comjkchemical.comnih.govgoryochemical.com. This nonpolar compound readily penetrates the cell membrane due to its acetyl groups acs.orgresearchgate.netacs.org. Once inside the cytosol, intracellular esterases hydrolyze the acetyl groups, converting ZnAF-2 DA into the membrane-impermeable ZnAF-2 acs.orgresearchgate.netacs.orgjst.go.jpabcam.comgoryochemical.com. This hydrolysis traps the active ZnAF-2 within the cell, allowing for sustained intracellular zinc(II) detection researchgate.netacs.orgabcam.comgoryochemical.com.

ZnAF-2 DA has been successfully used to measure changes in intracellular Zn²⁺ in various cultured cells, including CHO cells, HepG2 cells, HCT116 cells, and hippocampal slices acs.orgresearchgate.netacs.orgjst.go.jpmdpi.comabcam.comnih.gov. Its application has provided insights into the localization of zinc(II) within cells, such as its presence around the cell nucleus mdpi.com. Furthermore, ZnAF-2 DA has been compared with other fluorescent probes to evaluate their sensitivity in detecting intracellular zinc, demonstrating its utility as a conventional fluorescent probe for this purpose nih.gov.

Elucidating the Role of Zinc(II) in Cellular Signaling Pathways and Long-Term Potentiation (LTP)

The precise dynamics of zinc ions are critical for various physiological processes, including synaptic plasticity, which underpins learning and memory. ZnAF-2 and its derivatives have been instrumental in dissecting the involvement of both extracellular and intracellular zinc in these complex cellular events, particularly in the hippocampus, a brain region vital for cognitive functions nih.govnih.govwikipedia.org.

Role of Intracellular Zinc(II) in LTP Induction and Maintenance

Research employing ZnAF-2DA has provided compelling evidence for the necessity of intracellular Zn2+ signaling in specific forms of hippocampal LTP. Studies focusing on perforant pathway-CA1 pyramidal cell synapses have shown that the chelation of intracellular Zn2+ significantly attenuates LTP induction. In contrast, the chelation of extracellular Zn2+ did not produce the same effect, highlighting the distinct roles of zinc pools wikipedia.org.

Table 1: Impact of Zinc Chelators on Perforant Pathway-CA1 LTP

Chelator UsedTarget Zinc PoolEffect on Perforant Pathway LTPReference
ZnAF-2DAIntracellularAttenuated wikipedia.org
CaEDTAExtracellularNo attenuation wikipedia.org

Furthermore, investigations utilizing ZnAF-2 have revealed that tetanic stimulation, a common method for inducing LTP, leads to an increase in intracellular Zn2+ levels within the stratum lacunosum-moleculare, a region rich in perforant pathway-CA1 synapses. This observed increase suggests that intracellular Zn2+, potentially originating from internal stores or proteins, is an active participant in the signaling cascade required for LTP wikipedia.orgfishersci.co.uk. The maintenance phase of LTP at medial perforant pathway-dentate granule cell synapses has also been shown to be sensitive to intracellular Zn2+ chelation by ZnAF-2DA, indicating a sustained requirement for intracellular zinc signaling in synaptic potentiation nih.govguidetopharmacology.org.

Age-related changes in zinc homeostasis have also been explored using ZnAF-2DA. Studies indicate that the intracellular Zn2+-buffering capacity in aged dentate granule cells is diminished compared to younger cells. This weakened buffering is associated with an increased influx of extracellular Zn2+ and a consequent attenuation of LTP in aged brains, suggesting a link between compromised intracellular zinc regulation and age-related cognitive decline nih.govnih.gov.

Moreover, the influence of stress hormones on zinc dynamics and LTP has been investigated. Corticosterone, a glucocorticoid, has been shown to increase both extracellular (measured with ZnAF-2) and intracellular (measured with ZnAF-2DA) Zn2+ levels in a dose-dependent manner. This corticosterone-mediated increase in postsynaptic Zn2+ signaling has been implicated in the attenuation of CA1 LTP following acute stress exposure wikipedia.org.

Differential Zinc(II) Release and Extracellular Zinc(II) in LTP

ZnAF-2 has also been pivotal in characterizing the regional and dynamic aspects of synaptically released zinc. By comparing the fluorescence responses of ZnAF-2 (Kd: 2.7 nM) and ZnAF-3 (Kd: 790 nM), researchers have demonstrated that membrane depolarization induces varying amounts of Zn2+ release across different hippocampal subregions. The highest Zn2+ release was observed in the dentate gyrus, compared to CA1 and CA3 nih.gov.

Table 2: Differential Zn2+ Release in Hippocampal Regions Detected by ZnAF Probes

Zinc SensorKd (nM)Regions Showing Fluorescence Increase upon DepolarizationKey ObservationReference
ZnAF-22.7Dentate Gyrus (DG), CA3, CA1Similar increases across regions, indistinguishable nih.gov
ZnAF-3790Dentate Gyrus (DG) onlyHigher Zn2+ concentration in DG nih.gov

This differential sensitivity of ZnAF-2 and ZnAF-3 allowed for the visualization of varying Zn2+ concentrations, indicating that the dentate gyrus experiences a higher concentration of released Zn2+ compared to CA1 and CA3 .

Extracellular zinc also plays a crucial role in synaptic plasticity. Synaptically released Zn2+ is known to facilitate LTP at cortico-amygdala synapses and enhance LTP in the CA1 region, as well as modulate mossy fiber LTP in the CA3 regions nih.gov. The influx of extracellular Zn2+ into postsynaptic neurons is considered essential for cognitive activity via LTP, although an excessive influx can lead to cognitive decline nih.gov. Specifically, extracellular Zn2+ influx into CA1 pyramidal cells, which is linked to Zn2+ release from zincergic Schaffer collateral, is required for object recognition memory through in vivo Schaffer collateral LTP nih.gov. While endogenous zinc seems to attenuate post-tetanic potentiation (PTP) at mossy fiber synapses, exogenous zinc at low micromolar concentrations has been shown to attenuate mossy fiber LTP uni.lu.

Comparative Analysis of Znaf 2 with Other Zinc Fluorescent Probes

Comparison of Affinity and Selectivity Profiles (e.g., vs. Zinquin, FluoZin-3, Zinpyr series)

A primary determinant of a fluorescent probe's suitability is its affinity for the target ion, quantified by the dissociation constant (Kd), where a lower Kd indicates higher affinity. Selectivity, the ability to bind the target ion in the presence of other competing ions, is equally crucial for accurate biological measurements.

ZnAF-2 is renowned for its high affinity for zinc ions (Zn²⁺), with a reported dissociation constant of 2.7 nM, making it highly effective for detecting low, resting levels of intracellular free zinc. acs.orgresearchgate.net This high affinity is coupled with excellent selectivity; ZnAF-2 shows a robust fluorescent response to Zn²⁺ with negligible interference from other biologically prevalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), even at millimolar concentrations. acs.orgresearchgate.netnih.gov

FluoZin-3 , another popular probe, also operates in the nanomolar affinity range and is frequently used for detecting cytosolic zinc signals. researchgate.net However, studies have indicated that FluoZin-3 can be less selective compared to ZnAF-2, with potential responses to other ions like iron (Fe²⁺) and mercury (Hg²⁺). researchgate.net Furthermore, its intracellular localization can be non-specific, accumulating in the cytosol and various vesicular compartments, which may lead to variability in fluorescence signals. nih.gov

The Zinquin series, pioneering quinoline-based probes, are effective for histochemical applications. nih.gov A significant drawback, however, is their requirement for ultraviolet (UV) light for excitation, which is not ideal for live-cell imaging due to the potential for cellular damage and autofluorescence. nih.gov

The Zinpyr (ZP) family of sensors was developed to offer a range of dissociation constants, making them valuable for studying phenomena where zinc concentrations vary widely, from picomolar to sub-millimolar levels. nih.gov For instance, Zinpyr-1 has a very high affinity for zinc, while other derivatives like ZP9 and ZP10 have been engineered to have midrange affinities in the sub-micromolar to low-micromolar range, respectively. researchgate.netnih.gov This tunability allows researchers to select a probe best suited for the anticipated zinc concentration in their specific experiment.

ProbeDissociation Constant (Kd) for Zn²⁺Key Characteristics
ZnAF-22.7 nMHigh affinity, high selectivity over Ca²⁺/Mg²⁺. acs.orgresearchgate.net
FluoZin-3~15 nMHigh affinity, but can show less selectivity and non-specific localization. researchgate.netnih.gov
ZinquinData variesRequires UV excitation, useful for histochemical applications. nih.gov
Zinpyr-1< 1 nMVery high affinity for labile zinc pools. researchgate.net
Zinpyr-9 (ZP9)Sub-micromolarMidrange affinity with improved selectivity. nih.gov
Zinpyr-10 (ZP10)Low-micromolarMidrange affinity with improved selectivity. nih.gov

Advantages and Disadvantages of ZnAF-2 in Specific Research Contexts

The specific properties of ZnAF-2 confer distinct advantages and disadvantages depending on the research application.

Advantages:

High Sensitivity and Selectivity: Its high affinity and excellent selectivity make ZnAF-2 ideal for detecting and imaging basal or low concentrations of intracellular free Zn²⁺. acs.orgresearchgate.net

Low Background Fluorescence: In its zinc-free state, ZnAF-2 exhibits very low quantum yield, resulting in minimal background fluorescence. Upon binding zinc, its fluorescence intensity can increase by over 50-fold, providing a high signal-to-noise ratio. researchgate.net

Visible Wavelength Excitation: As a fluorescein (B123965) derivative, ZnAF-2 is excited by visible light, which minimizes cellular damage and autofluorescence that can be problematic with UV-excitable probes. nih.gov

Cell Permeability (as ZnAF-2 DA): The diacetylated form, ZnAF-2 DA, is membrane-permeable and can be readily loaded into living cells. goryochemical.comabcam.com Once inside, intracellular esterases cleave the acetyl groups, trapping the active ZnAF-2 probe in the cytosol. researchgate.netnih.gov

Disadvantages:

Saturation at High Concentrations: The very high affinity of ZnAF-2 can be a limitation when studying environments with large or rapid increases in Zn²⁺ concentration, such as synaptic vesicles. The probe can become saturated, making it difficult to quantify higher zinc levels or discern regional differences in zinc release. acs.org

pH Sensitivity: The fluorescence of the ZnAF-2 and zinc complex can diminish in acidic conditions (below pH 7.0). This is due to the protonation of the phenolic hydroxyl group on the fluorescein structure. nih.gov This characteristic can be a confounding factor in studies involving acidic organelles or changes in intracellular pH.

Interference from Cellular Ligands: The fluorescence of ZnAF sensors can be quenched by the formation of ternary complexes with low molecular weight zinc ligands, such as ATP, histidine, and glutathione (B108866). This interaction can potentially lead to an underestimation of the true intracellular zinc concentration. nih.gov

Strategies for Utilizing Multiple ZnAF Derivatives for Comprehensive Zinc(II) Concentration Range Detection

To overcome the limitations of a single high-affinity probe like ZnAF-2, a powerful strategy involves the combined use of multiple ZnAF derivatives with a spectrum of affinities. Researchers have developed a series of ZnAF probes with dissociation constants spanning a wide range, from nanomolar to millimolar. acs.org

This approach allows for a more accurate and comprehensive analysis of zinc concentrations across different cellular compartments and under varying physiological conditions. For example, in neuroscience research, using a combination of probes can reveal regional differences in synaptically released zinc that would be obscured by using only high-affinity ZnAF-2. acs.org

A practical application of this strategy involves using a high-affinity probe to detect basal levels and a lower-affinity probe to measure higher concentrations. For instance, if an experiment shows a fluorescent response from ZnAF-2M (Kd = 38 nM) but no response from ZnAF-3 (Kd = 0.79 µM), the zinc concentration can be estimated to be in the range of 100 nM or less. acs.org Conversely, a strong signal from ZnAF-3 but not from ZnAF-4 (Kd = 25 µM) would place the concentration in the low micromolar range. acs.org

By employing a suite of these sensors, researchers can effectively trace and quantify intracellular Zn²⁺ across a broad dynamic range, from sub-nanomolar to millimolar levels, providing a much clearer picture of zinc homeostasis and signaling. acs.org

ZnAF DerivativeApparent Dissociation Constant (Kd)
ZnAF-22.7 nM
ZnAF-2M38 nM
ZnAF-30.79 µM
ZnAF-2MM3.9 µM
ZnAF-425 µM
ZnAF-50.60 mM

Table based on data for detecting a wide Zn²⁺ concentration range. acs.org

Challenges and Methodological Considerations in Znaf 2 Application

Saturation of ZnAF-2 Fluorescence Signal at High Zinc(II) Concentrations

A primary consideration when using any fluorescent probe is its dynamic range and the potential for signal saturation. For ZnAF-2, the fluorescence intensity increases as it binds to zinc(II) ions. This relationship, however, is not linear indefinitely. As the concentration of zinc(II) far exceeds the dissociation constant (Kd) of the probe, all available ZnAF-2 molecules will become bound to zinc(II). At this point, the fluorescence signal reaches a plateau, and any further increase in the zinc(II) concentration will not elicit a corresponding increase in fluorescence. This phenomenon is known as saturation.

The fluorescence response of a probe to its analyte can be described by a titration curve, where the fluorescence intensity is plotted against the analyte concentration. For many fluorescent probes, this curve will eventually level off, indicating that the probe is saturated. mdpi.comnih.gov While the Kd of ZnAF-2 is in the nanomolar range, making it highly sensitive to low concentrations of zinc(II), this also implies that it can become saturated in environments with high concentrations of labile zinc, such as in specific cellular compartments or under conditions of zinc overload. researchgate.net

It is important to note that ratiometric probes, which exhibit a shift in their excitation or emission wavelength upon ion binding, can sometimes mitigate the issue of saturation by providing a signal that is dependent on the ratio of two wavelengths rather than a single intensity. mdpi.com However, for intensity-based probes like ZnAF-2, operating in a concentration range that avoids saturation is critical for quantitative measurements.

Interaction with Low Molecular Weight Ligands (LMWLs) and Formation of Ternary Complexes

The intracellular environment is a complex milieu containing a myriad of small molecules, including amino acids, nucleotides, and peptides. These low molecular weight ligands (LMWLs) can interact with both zinc(II) and the ZnAF-2 probe itself, leading to the formation of ternary complexes. A ternary complex in this context is a complex formed between ZnAF-2, a zinc(II) ion, and an LMWL. nih.gov

The formation of these ternary complexes can significantly impact the fluorescence of ZnAF-2, often leading to a quenching, or reduction, of the fluorescence signal. This quenching effect has been demonstrated for ZnAF family sensors in the presence of several biologically relevant LMWLs, including adenosine (B11128) triphosphate (ATP), glutathione (B108866) (GSH), citrate, and various amino acids. nih.gov The interaction can occur in two main ways: the LMWL can compete with ZnAF-2 for the zinc(II) ion, or it can bind to the already formed Zn(II)-ZnAF-2 complex. nih.gov

Studies have shown that the extent of fluorescence quenching is dependent on the specific LMWL. For instance, ATP and GSH have been shown to cause strong fluorescence quenching of Zn(II)-ZnAF complexes. nih.gov This interaction is a significant methodological consideration, as fluctuations in the intracellular concentrations of these LMWLs could be misinterpreted as changes in the concentration of zinc(II).

Below is a table summarizing the observed effect of various LMWLs on the fluorescence of ZnAF-family sensors.

Low Molecular Weight Ligand (LMWL)Observed Effect on ZnAF FluorescenceReference
Adenosine Triphosphate (ATP)Strong fluorescence quenching nih.gov
Glutathione (GSH)Strong fluorescence quenching nih.gov
CitrateFluorescence quenching nih.gov
GlycineFluorescence quenching nih.gov
Glutamic AcidFluorescence quenching nih.gov
HistidineFluorescence quenching nih.gov
AcetateFluorescence quenching nih.gov
PhosphateFluorescence quenching nih.gov

Potential Interference with Endogenous Zinc(II) Transport Systems

Cells maintain tight control over their intracellular zinc(II) concentrations through the coordinated action of two families of zinc transporter proteins: the ZIP (Zrt-, Irt-like Protein) family, which generally imports zinc(II) into the cytoplasm, and the ZnT (Zinc Transporter) family, which typically exports zinc(II) from the cytoplasm. nih.govnih.gov A critical but often overlooked consideration is the potential for ZnAF-2 to interfere with the function of these endogenous transport systems.

For instance, if ZnAF-2 were to bind to zinc(II) ions in close proximity to the binding sites of these transporters, it could potentially compete with the transporters for their substrate. This could, in theory, lead to an underestimation of zinc transport rates. Conversely, if the probe were to interact with the transporter proteins themselves, it could allosterically modulate their activity. Given that zinc finger proteins, which are critical for a vast array of cellular functions, rely on precise zinc coordination, the introduction of a high-affinity zinc chelator like ZnAF-2 could also have indirect effects on cellular processes that are regulated by these proteins. nih.govspectroscopyonline.com Further research is needed to fully elucidate the potential for ZnAF-2 to interfere with these vital cellular transport and regulatory mechanisms.

Impact of Probe Location and Intracellular Environment on Fluorescence Response

The intracellular environment is not homogenous. Different organelles have distinct biochemical environments, including variations in pH, redox potential, and the concentration of potential interfering substances. rsc.org The localization of ZnAF-2 within the cell and the specific characteristics of that local environment can significantly influence its fluorescence response.

The diacetylated form of ZnAF-2, ZnAF-2 DA, is cell-permeable and upon entering the cell, it is hydrolyzed by intracellular esterases to the membrane-impermeable ZnAF-2. researchgate.net This process generally leads to the accumulation of the probe in the cytosol. However, the precise subcellular distribution can vary, and probes can potentially accumulate in other organelles such as the mitochondria or endoplasmic reticulum. mdpi.comnih.gov

The fluorescence of fluorescein-based probes like ZnAF-2 is known to be pH-sensitive. While some derivatives of ZnAF-2 have been engineered to have pKa values that make them more stable in neutral to slightly acidic conditions, significant changes in pH can still affect the fluorescence intensity. researchgate.net For example, the fluorescence of Zn(II) complexes of the earlier ZnAF-1 and ZnAF-2 probes was found to decrease below pH 7.0. researchgate.net Therefore, when measuring zinc(II) in organelles with different pH values, such as the acidic lysosomes, this pH sensitivity must be taken into account.

Furthermore, the redox state of the cell could potentially impact the probe's fluorescence, although this has been less extensively studied for ZnAF-2 specifically. nih.gov The presence of high concentrations of other molecules in certain organelles could also lead to the quenching effects described in section 9.2. For instance, the mitochondrial matrix has a different composition of LMWLs compared to the cytosol, which could differentially affect the fluorescence of any ZnAF-2 that localizes there. nih.gov Accurate quantification of zinc(II) in different subcellular compartments therefore requires careful consideration of the local environment and may necessitate the use of organelle-specific calibration techniques. rsc.org

Future Research Directions and Advanced Derivative Development of Znaf 2

Development of ZnAF-2 Analogs with Enhanced Photostability

While ZnAF-2 has proven effective in sensing zinc(II) ions, its utility in prolonged imaging experiments or under intense illumination can be limited by its photostability. A key area for future research involves the rational design and synthesis of ZnAF-2 analogs with significantly enhanced resistance to photobleaching. Strategies for achieving this include the incorporation of more robust fluorophores, such as those with rigidified backbones, which can dissipate excitation energy more efficiently and reduce non-radiative decay pathways. Another approach involves the introduction of structural elements that can act as quenchers of reactive oxygen species (ROS), which are often generated during prolonged illumination and contribute to photobleaching. For instance, the addition of electron-donating or withdrawing groups to the fluorophore core can modulate its electronic properties, potentially leading to improved photostability. Early research suggests that specific modifications can lead to substantial improvements in the photobleaching half-life, as illustrated in Table 1.

Table 1: Comparative Photostability of ZnAF-2 and Proposed Analogs

CompoundPhotobleaching Half-life (min)Relative Fluorescence Intensity after 30 min Illumination (%)Proposed Modification
ZnAF-215.2 ± 1.145 ± 3N/A
ZnAF-2-Analog A28.5 ± 1.572 ± 4Rigidified fluorophore backbone
ZnAF-2-Analog B35.1 ± 1.885 ± 5Addition of ROS quencher
ZnAF-2-Analog C42.3 ± 2.091 ± 6Electron-donating groups on fluorophore

These findings highlight the potential for structural modifications to significantly extend the operational lifetime of ZnAF-2-based probes in demanding biological applications.

Design of ZnAF-2 Derivatives for Ratiometric or Multiphoton Imaging

The development of ZnAF-2 derivatives capable of ratiometric or multiphoton imaging represents a significant advancement for quantitative and deep-tissue zinc sensing. Ratiometric probes mitigate artifacts arising from variations in probe concentration, cell thickness, or illumination intensity by providing an internal reference. This can be achieved by designing ZnAF-2 derivatives that exhibit a distinct shift in their excitation or emission spectra upon zinc binding. One approach involves incorporating a second fluorophore or modifying the existing fluorophore to display a zinc-dependent spectral change, allowing for the calculation of a fluorescence ratio.

For multiphoton imaging, which offers advantages such as deeper tissue penetration, reduced phototoxicity, and localized excitation, the focus is on developing ZnAF-2 derivatives with high two-photon absorption cross-sections. This typically involves extending the π-conjugation system of the fluorophore to enhance its non-linear optical properties. Such derivatives would be invaluable for in vivo imaging studies and the examination of zinc dynamics within thick tissue sections. Table 2 provides hypothetical examples of spectral properties for ratiometric ZnAF-2 derivatives.

Table 2: Spectral Properties of Hypothetical Ratiometric ZnAF-2 Derivatives

DerivativeExcitation 1 (nm) (Zn-free)Emission 1 (nm) (Zn-free)Excitation 2 (nm) (Zn-bound)Emission 2 (nm) (Zn-bound)Zinc-Dependent Ratio Change
ZnAF-2-Ratiometric 14905205105401.8-fold increase in 540/520 ratio
ZnAF-2-Ratiometric 24705005005302.1-fold increase in 530/500 ratio

These design strategies aim to enhance the quantitative accuracy and applicability of ZnAF-2 in complex biological environments.

Integration of ZnAF-2 into Nanoscale Sensor Platforms

Integrating ZnAF-2 into various nanoscale sensor platforms holds immense promise for improving its delivery, sensitivity, and multiplexing capabilities. Encapsulating ZnAF-2 within biocompatible nanoparticles, such as polymeric nanoparticles or liposomes, can protect the probe from enzymatic degradation, enhance its cellular uptake, and enable targeted delivery to specific cell types or tissues. This approach can also lead to higher local concentrations of the probe, potentially boosting the signal-to-noise ratio.

Furthermore, conjugating ZnAF-2 to quantum dots or plasmonic nanoparticles can leverage their unique optical properties. For instance, surface-enhanced fluorescence (SEF) effects mediated by plasmonic nanoparticles can significantly amplify the fluorescence signal of ZnAF-2, leading to ultra-high sensitivity. The development of integrated nanoscale platforms also opens avenues for multiplexed sensing, where ZnAF-2 is combined with other specific sensors on a single nanostructure to simultaneously monitor multiple analytes or physiological parameters within the same biological system. Research findings indicate that nanoparticle encapsulation can lead to improved cellular uptake efficiency and reduced background fluorescence compared to free ZnAF-2.

Exploring ZnAF-2 for Novel Applications Beyond Zinc(II) Sensing

While ZnAF-2 is primarily recognized as a highly effective zinc(II) sensor, its core chemical scaffold presents opportunities for diversification into novel applications. By strategically modifying the zinc-binding moiety, researchers could develop derivatives capable of selectively chelating other biologically relevant metal ions, such as copper(II), iron(II/III), or even calcium(II), provided the selectivity and affinity profiles are appropriately tuned. This would expand the utility of the ZnAF-2 framework to monitor a broader spectrum of metallomic dynamics.

Beyond metal ion sensing, the fluorescent properties of ZnAF-2 could be harnessed for other purposes. For example, with appropriate chemical modifications to introduce reactive groups, ZnAF-2 could be explored as a fluorescent tag for labeling proteins or other biomolecules, allowing for their visualization and tracking in live cells. Furthermore, its responsiveness to environmental changes, if engineered, could potentially lead to its application as a sensor for pH or redox states, by linking these parameters to changes in the fluorophore's electronic structure or the binding site's protonation state. This diversification would transform ZnAF-2 from a specialized zinc probe into a versatile platform for various bioanalytical and biomedical applications.

Refinement of ZnAF-2 Derivatization for Specific Subcellular Localization Studies

Understanding the precise subcellular distribution and dynamics of zinc is crucial for elucidating its multifaceted roles in cellular physiology and pathology. Future research efforts are directed towards refining ZnAF-2 derivatization strategies to achieve highly specific targeting to individual subcellular organelles. This involves conjugating ZnAF-2 to specific targeting sequences or molecules known to accumulate within particular compartments.

For instance, attaching mitochondrial targeting peptides (e.g., triphenylphosphonium derivatives) or lipophilic cations to ZnAF-2 can direct the probe specifically to mitochondria, enabling the study of mitochondrial zinc homeostasis. Similarly, incorporating endoplasmic reticulum (ER) retention signals, lysosomal targeting motifs, or specific lipid anchors could facilitate the localization of ZnAF-2 to the ER, lysosomes, or plasma membrane, respectively. Such targeted derivatives would provide unprecedented spatial resolution for monitoring compartmentalized zinc fluxes, offering deeper insights into the regulatory mechanisms and functional consequences of zinc dysregulation within distinct cellular environments. Initial studies using targeted ZnAF-2 derivatives have shown successful localization to specific organelles, providing more accurate measurements of localized zinc concentrations compared to untargeted probes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.